molecular formula C7H4IN3O2 B1532372 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 1216380-53-8

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B1532372
CAS No.: 1216380-53-8
M. Wt: 289.03 g/mol
InChI Key: VYKJSEDFXDGJKW-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with an iodine atom at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves the iodination of imidazo[1,2-b]pyridazine derivatives. One common method includes the use of iodine and an oxidizing agent such as tert-butyl hydroperoxide (TBHP) in a suitable solvent like toluene . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.

    Cyclization Reactions: The imidazo[1,2-b]pyridazine core can be further functionalized through cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and various nucleophiles for substitution reactions. The conditions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures in solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted imidazo[1,2-b]pyridazine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential as a versatile building block in medicinal chemistry and organic synthesis .

Biological Activity

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is a compound that belongs to the imidazo[1,2-b]pyridazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with potential bioactivity. The compound can be synthesized through a series of chemical transformations involving imidazo[1,2-b]pyridazine precursors. For instance, the reaction of appropriate starting materials under controlled conditions can yield this compound along with its derivatives, which are then characterized using techniques such as NMR and X-ray crystallography .

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant anticancer properties. Specifically, studies have shown that derivatives of imidazo[1,2-b]pyridazine can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and Caco-2. The mechanism involves the release of cytochrome c from mitochondria and activation of caspases 3 and 8, suggesting a mitochondrial-mediated pathway for cell death .

CompoundCell LineIC50 (µM)Mechanism
This compoundHT-29< 10Apoptosis via caspase activation
This compoundCaco-2< 15Mitochondrial pathway

Antibacterial Activity

In addition to anticancer properties, imidazo[1,2-b]pyridazines have shown antibacterial activity against various strains. The structure-activity relationship (SAR) studies suggest that modifications on the imidazo ring can enhance antibacterial efficacy. For instance, certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Other Biological Activities

The imidazo[1,2-b]pyridazine scaffold has also been explored for other biological activities:

  • Anti-inflammatory : Compounds have shown potential in mitigating inflammation through inhibition of pro-inflammatory cytokines.
  • Antiviral : Some derivatives exhibit activity against viral infections by targeting specific viral enzymes or pathways.
  • Antiparasitic : Research indicates potential efficacy against parasitic infections.

Case Studies

A recent study focused on the cytotoxic effects of various pyrrolo[1,2-b]pyridazines and their acid precursors on human cancer cell lines. The results indicated that certain derivatives exhibited dose-dependent cytotoxicity with IC50 values lower than conventional chemotherapeutic agents like cisplatin . This suggests that this compound and its analogs could serve as promising candidates in cancer therapy.

Properties

IUPAC Name

6-iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKJSEDFXDGJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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